Renitek - 1356932-13-2

Renitek

Catalog Number: EVT-1204937
CAS Number: 1356932-13-2
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Renitek is the trade name for the pharmaceutical drug enalapril maleate, a commonly prescribed medication primarily used for the treatment of hypertension (high blood pressure) and heart failure. [, , , , , , , , , , , ] Enalapril maleate belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. [, , , , , , , , , , , ] In scientific research, Renitek serves as a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its role in various cardiovascular and renal diseases.

Source and Classification

Enalapril maleate is classified as an antihypertensive agent within the broader category of cardiovascular drugs. Its chemical formula is C20H28N2O5C_{20}H_{28}N_{2}O_{5} with a molar mass of approximately 376.45 g/mol. The compound is typically administered orally and is known for its long duration of action compared to other ACE inhibitors like captopril .

Synthesis Analysis

The synthesis of enalapril maleate involves several key steps:

  1. Starting Materials: The synthesis begins with the use of L-proline derivatives and phenylpropylamine.
  2. Esterification: Enalaprilat, the active metabolite, is formed through esterification of enalaprilat with ethanol, which enhances its oral bioavailability.
  3. Purification: The final product undergoes purification processes to ensure the removal of any impurities and to achieve the desired pharmacological properties.

Technical parameters during synthesis include maintaining specific temperature ranges and reaction times to optimize yield and purity. The process often employs standard organic chemistry techniques such as chromatography for purification .

Molecular Structure Analysis

Enalapril maleate's molecular structure features a proline moiety that contributes to its bioactivity. The compound consists of:

  • Core Structure: A proline backbone linked to an ethoxycarbonyl group and a phenylpropyl side chain.
  • Functional Groups: Key functional groups include an ester linkage and a carboxylate group that facilitates interaction with the active site of ACE.

The three-dimensional structure can be modeled using software tools that visualize molecular interactions, showing how enalaprilat binds to ACE to inhibit its activity effectively .

Chemical Reactions Analysis

Enalapril undergoes several important chemical reactions:

  1. Metabolism: Once ingested, enalapril is hydrolyzed in the liver to form enalaprilat, which is responsible for its pharmacological effects.
  2. Inhibition Reaction: Enalaprilat binds to the zinc ion at the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.
  3. Renin-Angiotensin System Modulation: By inhibiting ACE, enalapril decreases angiotensin II levels, leading to reduced aldosterone secretion and increased plasma renin activity due to loss of feedback inhibition .
Mechanism of Action

The mechanism of action for Renitek involves:

  • ACE Inhibition: Enalaprilat competes with angiotensin I for binding at the active site of ACE, inhibiting its function.
  • Decreased Angiotensin II Levels: This results in lower levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  • Physiological Effects: The reduction in angiotensin II also decreases renal sodium reabsorption and promotes diuresis, contributing further to blood pressure reduction .
Physical and Chemical Properties Analysis

Key physical and chemical properties of enalapril maleate include:

  • Melting Point: Approximately 143-144.5 °C.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Enalapril maleate has several clinical applications:

  • Hypertension Management: Used as a first-line treatment for essential hypertension.
  • Heart Failure Treatment: Effective in managing symptomatic congestive heart failure, often in combination with diuretics.
  • Diabetic Kidney Disease: Beneficial in patients with diabetic nephropathy by reducing intraglomerular pressure .
Pharmacological Profile of Enalapril Maleate

Molecular Mechanisms of Angiotensin-Converting Enzyme (ACE) Inhibition

Enalapril maleate acts as a prodrug, requiring biotransformation into its active metabolite, enalaprilat, to exert potent inhibition of angiotensin-converting enzyme (ACE). ACE is a zinc metallopeptidase critical in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I (AgI) into the vasoconstrictor angiotensin II (AgII) and degrading the vasodilator bradykinin.

Structural Activity Relationship of Enalaprilat as Active Metabolite

Enalaprilat’s molecular design (chemical name: (S)-1-[N-[1-carboxy-3-phenylpropyl]-L-alanyl-L-proline) enables targeted ACE inhibition. Its proline moiety occupies the enzyme’s S₂ subsite, while the phenylpropyl group anchors into the hydrophobic S₁ pocket, mimicking the C-terminal dipeptide of AgI [2] [8]. Unlike natural substrates, however, enalaprilat contains a carboxyl group instead of a peptide bond at the cleavage site, rendering it hydrolysis-resistant. This design confers prolonged inhibition, with an IC₅₀ of 1.0–2.0 nM [6]. Studies comparing enalaprilat to food-derived ACE-inhibitory peptides (e.g., from black tea) reveal distinct binding: while peptides like IQDKEGIPPDQQR (IC₅₀ = 121 μmol/L) act as *allosteric inhibitors, enalaprilat competes directly at the catalytic site [2].

Table 1: Structural Determinants of Enalaprilat Binding to ACE

Structural FeatureRole in ACE InhibitionConsequence
Proline residueBinds S₂ subsiteHigh-affinity stabilization
Phenylpropyl groupOccupies S₁ hydrophobic pocketEnhanced enzyme-substrate complementarity
Free carboxyl groupReplaces scissile peptide bondIrreversible competitive inhibition
Absence of sulfhydryl groupAvoids redox interactionsReduced risk of rash vs. captopril

Competitive Binding Dynamics at the Zinc-Binding Site of ACE

Enalaprilat’s potency stems from its zinc-coordinating group: a terminal carboxyl that ligates the Zn²⁺ ion within ACE’s active site. This interaction displaces the catalytic water molecule, preventing peptide hydrolysis [6] [8]. Kinetic studies confirm competitive inhibition, where enalaprilat competes with AgI for the catalytic center, reducing AgII synthesis by >90% at therapeutic concentrations [6]. Unlike phosphorus-containing inhibitors (e.g., fosinoprilat), enalaprilat’s carboxyl-Zn²⁺ bond exhibits moderate dissociation kinetics, resulting in a functional half-life of 11 hours [5] [8]. This prolonged binding underlies sustained RAAS suppression.

Table 2: Binding Kinetics of Enalaprilat vs. Natural ACE Substrates

ParameterEnalaprilatAngiotensin I
Binding affinity (Kᵢ)0.1–0.5 nM~1.0 μM (Kₘ)
Zinc coordinationVia carboxylateNot applicable
Dissociation half-life~11 hoursMilliseconds
Primary interactionCompetitive inhibitionCatalytic cleavage

Pharmacokinetic Properties

Biotransformation Pathways: Hepatic Carboxylesterase-Mediated Activation

Enalapril maleate undergoes hepatic first-pass activation via carboxylesterase 1 (CES1), which hydrolyzes its ethyl ester to yield enalaprilat. CES1-mediated de-esterification occurs rapidly, with peak enalaprilat concentrations (Tₘₐₓ) achieved within 3–4 hours post-dose [5] [9]. This process exhibits saturability: higher doses (>20 mg) prolong Tₘₐₓ due to CES1 capacity limitations. Only 60% of oral enalapril is absorbed, with 40% bioavailable as enalaprilat due to incomplete hydrolysis [5] [10]. Genetic polymorphisms in CES1 (e.g., G143E) reduce conversion efficiency by 20–40%, contributing to interpatient variability in drug response [9]. Notably, enalapril is not a substrate for CES2, minimizing intestinal activation and ensuring predominant hepatic processing [4].

Renal Excretion Patterns and Half-Life Variability

Enalaprilat’s elimination is predominantly renal, involving both glomerular filtration and tubular secretion. After intravenous administration, 94% of enalaprilat is recovered unchanged in urine [4] [10]. Renal transporters mediate tubular secretion: OAT3 (SLC22A8) at the basolateral membrane imports enalaprilat into proximal tubule cells, while OAT4 (SLC22A11) facilitates apical efflux into urine [4]. The effective half-life of enalaprilat is 11 hours in normal renal function but increases dramatically with impaired creatinine clearance (CrCl):

Table 3: Enalaprilat Half-Life vs. Renal Function

Creatinine Clearance (mL/min)Enalaprilat Half-Life (hours)Excretion Mechanism Alteration
>8011Unimpaired filtration/secretion
30–8014–20Reduced tubular secretion
<3024–40Dominant OAT3/OAT4 saturation

In severe renal impairment (CrCl <30 mL/min), OAT3/OAT4 affinity becomes clinically relevant (Kₘ = 640 μM for OAT3), but drug-drug interactions are unlikely due to enalaprilat’s low plasma concentrations (<2 μM) [4]. Non-renal excretion via bile accounts for <2% of the dose, confirming renal clearance as the dominant pathway [5] [10].

Properties

CAS Number

1356932-13-2

Product Name

Renitek

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1

InChI Key

OYFJQPXVCSSHAI-BMSLDGIRSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; (R)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline Maleate;

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.